molecular formula C19H41N3O10 B12674892 Einecs 307-131-5 CAS No. 97552-79-9

Einecs 307-131-5

Cat. No.: B12674892
CAS No.: 97552-79-9
M. Wt: 471.5 g/mol
InChI Key: VILMINYNXLWLKP-UHFFFAOYSA-N
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Description

Einecs 307-131-5, also known as 1,3,5-triazine-2,4,6-triamine, is a chemical compound that belongs to the triazine family. It is a white crystalline powder that is soluble in water and has a variety of applications in different fields.

Preparation Methods

1,3,5-triazine-2,4,6-triamine can be synthesized through several methods. One common method involves the reaction of dicyandiamide with water under high pressure and temperature. Another method involves the reaction of cyanamide with ammonia. Industrial production typically involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form melamine cyanurate.

    Reduction: It can be reduced to form melamine.

    Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogens like chlorine. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3,5-triazine-2,4,6-triamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs.

    Industry: It is used in the production of resins, adhesives, and flame retardants.

Mechanism of Action

The mechanism of action of 1,3,5-triazine-2,4,6-triamine involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes by binding to their active sites. It can also interact with proteins and other biomolecules, affecting their function and activity. The specific molecular targets and pathways involved depend on the particular application and context.

Comparison with Similar Compounds

1,3,5-triazine-2,4,6-triamine can be compared with other similar compounds, such as:

    1,3,5-triazine-2,4-diamine: This compound has similar chemical properties but lacks one amino group.

    1,3,5-triazine-2,4,6-triol: This compound has hydroxyl groups instead of amino groups.

    1,3,5-triazine-2,4,6-trisulfide: This compound has sulfur atoms instead of nitrogen atoms. The uniqueness of 1,3,5-triazine-2,4,6-triamine lies in its specific chemical structure and the presence of three amino groups, which give it distinct reactivity and applications.

Properties

CAS No.

97552-79-9

Molecular Formula

C19H41N3O10

Molecular Weight

471.5 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethanol;2-nitroundecanedioic acid

InChI

InChI=1S/C11H19NO6.2C4H11NO2/c13-10(14)8-6-4-2-1-3-5-7-9(11(15)16)12(17)18;2*6-3-1-5-2-4-7/h9H,1-8H2,(H,13,14)(H,15,16);2*5-7H,1-4H2

InChI Key

VILMINYNXLWLKP-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC(=O)O)CCCC(C(=O)O)[N+](=O)[O-].C(CO)NCCO.C(CO)NCCO

Origin of Product

United States

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